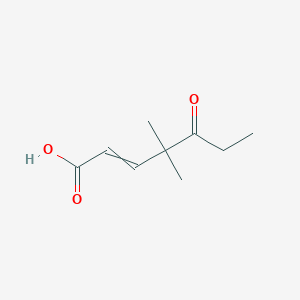![molecular formula C18H22O4 B12562233 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one CAS No. 192213-16-4](/img/structure/B12562233.png)
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is a complex organic compound known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a covalent inhibitor in cancer therapy, particularly targeting the KRAS G12C mutation
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one involves its binding to specific molecular targets. For instance, as a covalent inhibitor, it binds to the KRAS G12C protein at a mutated cysteine residue, disrupting the protein’s function and inhibiting cancer cell proliferation . This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another spirocyclic compound with similar inhibitory activity against KRAS G12C.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds also exhibit biological activity, including analgesic properties.
Uniqueness
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is unique due to its specific structural features and the presence of methoxy groups, which may influence its reactivity and binding properties
Eigenschaften
CAS-Nummer |
192213-16-4 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-(1,2-dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C18H22O4/c1-20-15(13-9-5-3-6-10-13)16(21-2)14-17(19)22-18(14)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
OPEHKMISPRICOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(C1=CC=CC=C1)OC)C2C(=O)OC23CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


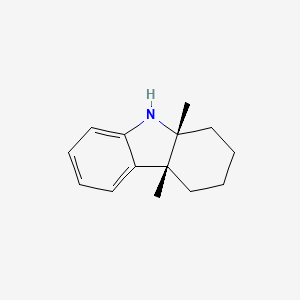

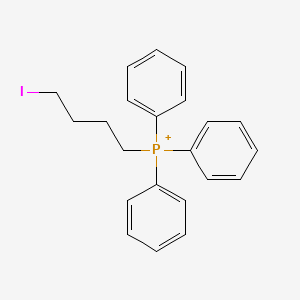


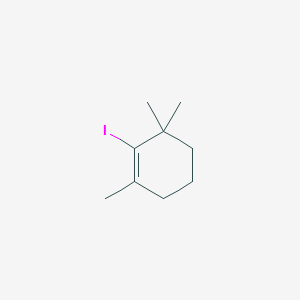
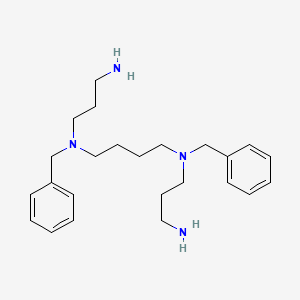
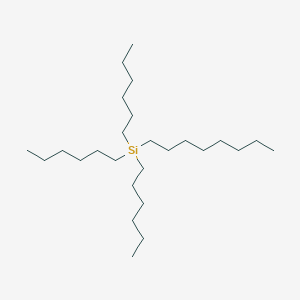
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
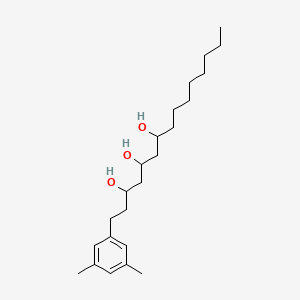
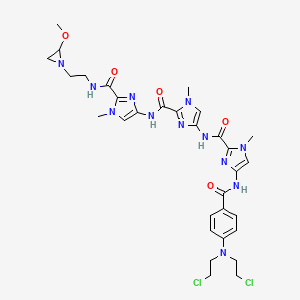
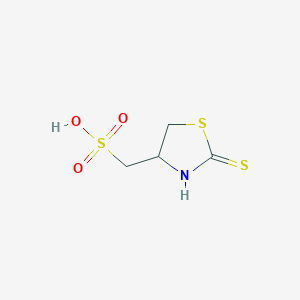
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
